

SR3335: A Comparative Analysis of its Cross-Reactivity with Nuclear Receptors

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Compound of Interest		
Compound Name:	SR3335	
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For researchers and drug development professionals exploring the landscape of nuclear receptor modulation, understanding the selectivity of chemical probes is paramount. This guide provides a comprehensive comparison of **SR3335**'s interaction with its primary target, the Retinoic Acid Receptor-Related Orphan Receptor Alpha (RORα), versus other nuclear receptors. The data presented herein is compiled from publicly available research to facilitate an objective evaluation of **SR3335**'s cross-reactivity profile.

SR3335 has been identified as a potent and selective synthetic inverse agonist of RORα.[1][2] [3] Its primary mechanism of action involves the direct binding to the RORα ligand-binding domain, leading to the suppression of the receptor's constitutive transcriptional activity.[1][2] This inhibitory effect has been shown to modulate the expression of RORα target genes, such as those involved in hepatic gluconeogenesis, including glucose-6-phosphatase (G6Pase) and phosphoenolpyruvate carboxykinase (PEPCK).[1][3][4]

Quantitative Comparison of SR3335 Activity at Various Nuclear Receptors

The following table summarizes the known quantitative and qualitative data on the activity of **SR3335** across a range of nuclear receptors. This data is primarily derived from radioligand binding assays and cell-based cotransfection assays.



Nuclear Receptor	Assay Type	Metric	Value	Reference
RORα	Radioligand Binding	Ki	220 nM	[1][4]
Cotransfection (Gal4-LBD)	IC50	480 nM	[1][5]	
RORβ	Radioligand Binding & Cotransfection	Activity	No activity observed	[1][2]
RORy	Radioligand Binding & Cotransfection	Activity	No significant competition/activi ty observed (up to 10 μM in cotransfection)	[1][2][5]
FXR	Cotransfection	Activity	No activity observed	[1][2]
LXRα	Cotransfection (Gal4-LBD)	Activity	No effect on activity	[1][5]
LXRβ	Full Panel Screening	Activity	Modest, negligible activity	[6]
PXR	Full Panel Screening	Activity	Modest, negligible activity	[6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are generalized protocols for the key assays used to determine the cross-reactivity of **SR3335**.

Radioligand Binding Assay (Competitive)

This assay quantifies the ability of a test compound (**SR3335**) to compete with a radiolabeled ligand for binding to a specific nuclear receptor.



- Receptor Preparation: The ligand-binding domain (LBD) of the target nuclear receptor (e.g., RORα) is expressed and purified.
- Assay Buffer: A suitable buffer is prepared to maintain the stability and activity of the receptor.
- Incubation: A constant concentration of the radiolabeled ligand (e.g., [³H]25-hydroxycholesterol for RORα) is incubated with the receptor LBD in the presence of increasing concentrations of the unlabeled competitor (SR3335).
- Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.
- Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
- Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The K_i (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Mammalian Cell-Based Cotransfection Assay (Gal4-LBD Chimera)

This functional assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor in a cellular context.

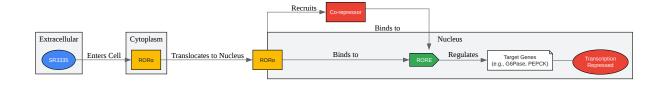
- Cell Culture: A suitable mammalian cell line, such as HEK293T, is cultured in appropriate media.
- Plasmids: Two key plasmids are used:
 - An expression vector encoding a fusion protein of the Gal4 DNA-binding domain (DBD) and the ligand-binding domain (LBD) of the nuclear receptor of interest (e.g., Gal4-RORα-LBD).



- A reporter plasmid containing a luciferase gene under the control of a promoter with Gal4 upstream activating sequences (UAS).
- Transfection: The cells are co-transfected with both the expression and reporter plasmids using a suitable transfection reagent.
- Compound Treatment: After a period of post-transfection incubation, the cells are treated with various concentrations of the test compound (SR3335).
- Cell Lysis and Luciferase Assay: Following the treatment period, the cells are lysed, and the luciferase activity is measured using a luminometer.
- Data Analysis: The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration). The data is then plotted as the percentage of maximal response versus the logarithm of the compound concentration to determine the IC₅₀ or EC₅₀.

Signaling Pathways and Experimental Workflow

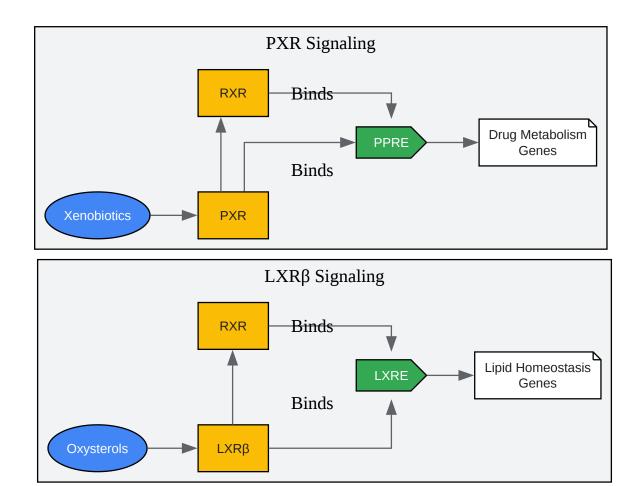
The following diagrams illustrate the signaling pathway of **SR3335**'s primary target and off-target receptors, as well as the experimental workflows for assessing cross-reactivity.



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Caption: **SR3335** acts as an inverse agonist on the RORα signaling pathway.

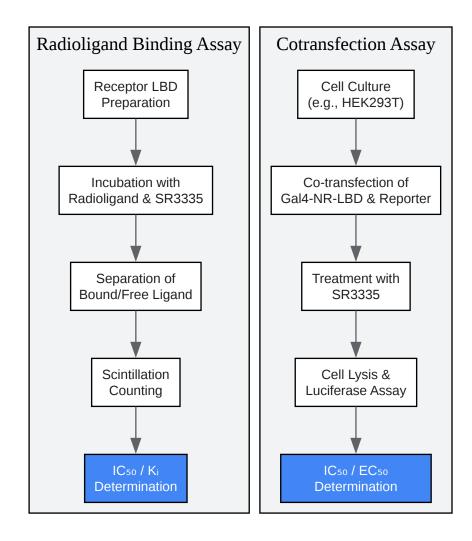




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Caption: Simplified signaling pathways of potential off-target nuclear receptors LXR\$\beta\$ and PXR.





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Caption: Workflow for assessing the cross-reactivity of **SR3335** using binding and functional assays.

In summary, the available data strongly supports the classification of SR3335 as a selective inverse agonist for $ROR\alpha$. While modest interactions with LXR β and PXR have been noted, these are reported to be negligible, particularly when compared to the effects of dedicated agonists for these receptors. For definitive conclusions on the cross-reactivity profile, especially at LXR β and PXR, further quantitative data from comprehensive screening panels would be beneficial. The experimental protocols and workflows provided in this guide offer a foundational understanding of the methodologies employed to characterize such compounds.



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References

- 1. Identification of SR3335 (ML176): a Synthetic RORα Selective Inverse Agonist PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Identification of SR3335 (ML-176): a synthetic RORα selective inverse agonist PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Genetic and pharmacological inhibition of the nuclear receptor RORα regulates TH17 driven inflammatory disorders PMC [pmc.ncbi.nlm.nih.gov]
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